molecular formula C20H19N3OS B2392822 N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide CAS No. 2034254-01-6

N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide

Cat. No. B2392822
CAS RN: 2034254-01-6
M. Wt: 349.45
InChI Key: XMFBHBNWZUAODW-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide, also known as BIP-L, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a small molecule inhibitor that has been found to have a wide range of biological activities, making it a promising candidate for drug discovery and development.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide has been utilized in the synthesis of complex heterocyclic compounds such as benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals and organic materials. A metal- and reagent-free method for synthesizing these compounds involves 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation, showcasing the compound's role in facilitating dehydrogenative coupling processes (Qian et al., 2017).

Neuroleptic Activity Research

In the field of pharmacology, research has been conducted on benzamides, including structures similar to N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide, for their potential neuroleptic (antipsychotic) activities. Studies involving the synthesis and evaluation of various benzamides have shown significant inhibitory effects on apomorphine-induced behaviors in rats, indicating the compound's relevance in designing drugs with potential psychiatric applications (Iwanami et al., 1981).

Anticancer and Anti-fibrotic Drug Development

Another application is in the development of selective and orally efficacious inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) for cancer treatment. Compounds related to N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide have demonstrated robust in vivo efficacy in human lung and colon carcinoma xenograft models, underscoring their potential as anticancer drugs (Borzilleri et al., 2006).

Catalysis and Synthetic Methodologies

Research into copper-mediated aryloxylation of benzamides has revealed the utility of N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide in developing new synthetic methodologies. This work has led to efficient synthesis routes for mono- and diaryloxylated benzoic acids, showcasing the compound's significance in organic synthesis (Hao et al., 2014).

Antibacterial Agent Development

Efforts in designing and synthesizing novel benzamide-based compounds have also highlighted potential antibacterial applications. Studies on the synthesis, characterization, and biological evaluation of various benzamide derivatives have indicated their utility as templates for developing new antibacterial agents, further expanding the compound's applicability in medicinal chemistry (Adam et al., 2016).

properties

IUPAC Name

2-ethylsulfanyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-2-25-18-8-4-3-7-17(18)20(24)23-14-16-6-5-11-22-19(16)15-9-12-21-13-10-15/h3-13H,2,14H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFBHBNWZUAODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide

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